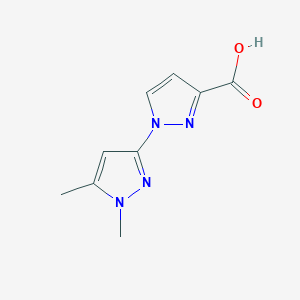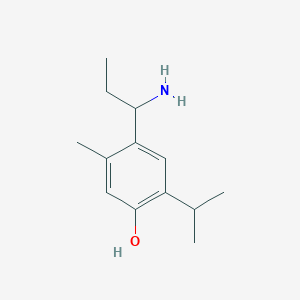
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is an organic compound with the molecular formula C12H19NO. This compound features a phenol group substituted with an aminopropyl group and a propan-2-yl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate aminopropylating agent. One common method includes the reaction of 4-methyl-2-(propan-2-yl)phenol with 1-bromopropane in the presence of a base such as potassium carbonate, followed by the reduction of the resulting bromo derivative with a suitable reducing agent like lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- 4-(1-Aminopropyl)-2-(propan-2-yl)phenol
- 4-(1-Aminopropyl)-3-methylphenol
- 4-(1-Aminopropyl)-5-methylphenol
Uniqueness
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminopropyl and propan-2-yl groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds .
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3 |
InChIキー |
JEHOXKCJJJSXCA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1C)O)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrobromide](/img/structure/B13318414.png)
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
![3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
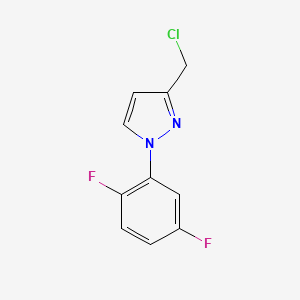
![2-[(2-Aminopropyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B13318459.png)
![4-[(But-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318467.png)
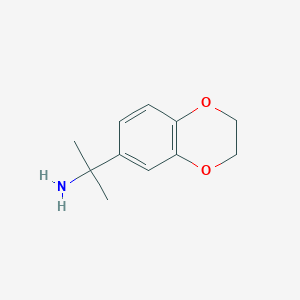
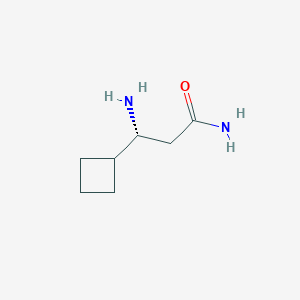
![2-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13318475.png)
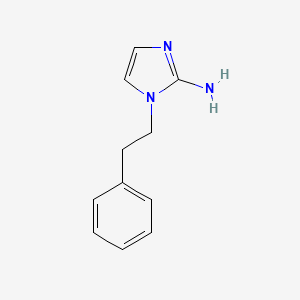
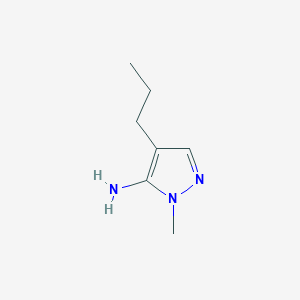
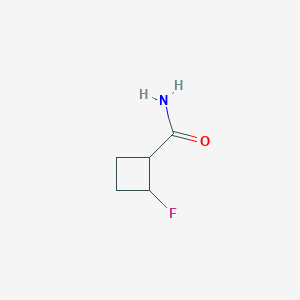
![N-[3-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13318489.png)
